2-Chloro-1-(4-phenylthiazol-2-yl)ethanone
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Overview
Description
2-Chloro-1-(4-phenylthiazol-2-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group and a phenylthiazole moiety, making it a versatile molecule with various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-phenylthiazol-2-yl)ethanone typically involves the reaction of 2-chloroacetyl chloride with 4-phenylthiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-phenylthiazol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Scientific Research Applications
2-Chloro-1-(4-phenylthiazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-phenylthiazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-methylthiazol-2-yl)ethanone
- 2-Chloro-1-(4-ethylthiazol-2-yl)ethanone
- 2-Chloro-1-(4-phenylthiazol-2-yl)propanone
Uniqueness
2-Chloro-1-(4-phenylthiazol-2-yl)ethanone stands out due to its unique combination of a chloro group and a phenylthiazole moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to its analogs, it exhibits enhanced stability and specificity in its interactions with biological targets .
Properties
Molecular Formula |
C11H8ClNOS |
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Molecular Weight |
237.71 g/mol |
IUPAC Name |
2-chloro-1-(4-phenyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C11H8ClNOS/c12-6-10(14)11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
JQFXZXABZSNMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)CCl |
Origin of Product |
United States |
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